molecular formula C13H14N2O2 B15304347 Benzyl 3-cyano-3-methylazetidine-1-carboxylate

Benzyl 3-cyano-3-methylazetidine-1-carboxylate

Cat. No.: B15304347
M. Wt: 230.26 g/mol
InChI Key: KYGMCVSJHQOYRQ-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-3-methylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. . This compound is particularly interesting due to its functional groups, which include a cyano group, a methyl group, and a benzyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyano-3-methylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloroformate with 3-cyano-3-methylazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyano-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-cyano-3-methylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is modulation of biological pathways, leading to the observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-cyano-3-methylazetidine-1-carboxylate: Contains a benzyl ester group.

    Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate: Contains a tert-butyl ester group.

    Ethyl 3-cyano-3-methylazetidine-1-carboxylate: Contains an ethyl ester group.

Uniqueness

This compound is unique due to its benzyl ester group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development .

Properties

IUPAC Name

benzyl 3-cyano-3-methylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(8-14)9-15(10-13)12(16)17-7-11-5-3-2-4-6-11/h2-6H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGMCVSJHQOYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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